Potassium 2-carboxy-5-nitrobenzenesulfonate
Description
Chemical Identity: Potassium 4-nitro-2-sulfonatobenzoate (CAS: 5344-48-9) is an organic metal salt with the molecular formula C₇H₄KNO₇S and a molecular weight of 285.27–286.28 g/mol . It belongs to the class of aryl synthesis reagents, carboxylates, and organic building blocks.
Properties
CAS No. |
5344-48-9 |
|---|---|
Molecular Formula |
C7H5KNO7S+ |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
potassium 4-nitro-2-sulfobenzoic acid |
InChI |
InChI=1S/C7H5NO7S.K/c9-7(10)5-2-1-4(8(11)12)3-6(5)16(13,14)15;/h1-3H,(H,9,10)(H,13,14,15);/q;+1 |
InChI Key |
ZJVMUAMBOGFWRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C(=O)O.[K].[K] |
Origin of Product |
United States |
Preparation Methods
Oxidation of 4-nitrotoluene-2-sulfonic acid
- Starting Material: 4-nitrotoluene-2-sulfonic acid (which can be used as a wet filter cake containing ~22.5% water).
- Oxidizing Agent: Concentrated nitric acid (30–100% by weight).
- Reaction Medium: Aqueous system containing 20–70% by weight of the starting sulfonic acid.
- Temperature: 120 to 170 °C, preferably 130 to 165 °C.
- Pressure: Up to 12 bar, typically 1.5 to 12 bar.
- Reaction Time: Nitric acid is added gradually over approximately 5 hours; stirring continues for additional 8 hours at 140 °C, then temperature is increased to 160 °C for 4 hours.
- Gas Management: Nitrogen oxides formed are vented continuously; nitrogen or oxygen-containing gases may be introduced to control the reaction atmosphere.
This oxidation converts the methyl group of 4-nitrotoluene-2-sulfonic acid into the carboxylic acid group, yielding 4-nitro-2-sulfonatobenzoic acid.
Isolation and Conversion to Potassium Salt
- After completion of oxidation, the reaction mixture is cooled to room temperature.
- Nitrogen oxides remaining are purged with nitrogen gas.
- The acidic mixture is then neutralized by adding 50% aqueous potassium hydroxide solution to adjust the pH to approximately 1.8 (range 0.5 to 2.5).
- To complete precipitation, a saturated aqueous potassium chloride solution is added.
- The mixture is stirred at low temperature (around 10 °C) for 2 hours to allow crystallization of potassium 4-nitro-2-sulfonatobenzoate monohydrate.
- The precipitate is filtered, washed multiple times with cold water, and dried under vacuum.
Purity and Yield
- The dried potassium salt typically achieves a purity of over 95% by HPLC analysis.
- Example yield: 164 g product from 181 g starting material with 97.5% purity.
Process Parameters Summary Table
| Parameter | Typical Range / Value | Notes |
|---|---|---|
| Starting material water content | ~22.5 wt% | Wet filter cake acceptable |
| Nitric acid concentration | 30–100% w/w | 70% commonly used |
| Temperature (oxidation) | 120–170 °C | 140 °C for 8 h, then 160 °C for 4 h |
| Pressure | 1.5–12 bar | Up to 5 bar in example |
| Nitric acid molar ratio | 3–8 mol per mol sulfonic acid | Controls oxidation completeness |
| pH for neutralization | 0.5–2.5 | Adjusted with 50% KOH solution |
| Precipitation temperature | ~10 °C | Promotes crystallization |
| Product purity (HPLC) | >95% | Typically ~97.5% in examples |
| Drying method | Vacuum drying cabinet | To obtain monohydrate form |
Research Findings and Optimization Notes
- The oxidation reaction benefits from controlled addition of nitric acid to minimize side reactions and over-oxidation.
- Use of wet starting material simplifies processing by avoiding drying steps.
- Venting nitrogen oxides continuously is critical for safety and reaction control.
- The pH adjustment during neutralization influences the precipitation efficiency and crystal quality.
- Addition of potassium chloride after neutralization enhances crystallization of the potassium salt monohydrate.
- The product's thermal behavior was studied by differential scanning calorimetry, showing stability up to ~250 °C.
Industrial Relevance
- This preparation method is scalable and has been patented for industrial production.
- The potassium salt form is preferred for its solubility and ease of handling in downstream applications such as herbicide synthesis and pH indicator manufacturing.
- The process parameters are optimized to balance yield, purity, and operational safety.
Chemical Reactions Analysis
Potassium 4-nitro-2-sulfonatobenzoate undergoes various chemical reactions, including:
Oxidation: As an oxidizing agent, it can react with other substances to form different products.
Reduction: It can be reduced under specific conditions to form corresponding amines or other reduced products.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Potassium 4-nitro-2-sulfonatobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a raw material or intermediate in the synthesis of dyes and pigments.
Biology: The compound can be used in biochemical assays and as a reagent in various biological experiments.
Medicine: It serves as a catalyst and intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymer materials, such as plastics and other polymers, and in the preparation of semiconductor materials and electronic components
Mechanism of Action
The mechanism of action of Potassium 4-nitro-2-sulfonatobenzoate involves its ability to release carboxyl and nitro negative ions in aqueous solutions. These ions can participate in various chemical reactions, acting as intermediates or catalysts. The specific molecular targets and pathways depend on the context of its use, such as in dye synthesis or pharmaceutical applications .
Comparison with Similar Compounds
Key Properties :
- Solubility : Highly water-soluble, with a range of 0.418–100.0 mg/mL .
- Physical Form : Solid, 97% purity, commercially available in quantities up to 25 g (priced from €32.00/g to €158.00/25g) .
- Applications : Utilized in organic synthesis due to its nitro and sulfonate functional groups, which facilitate electron-deficient aromatic reactions and coupling processes .
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following compounds share structural similarities but differ in substituent positions, functional groups, or counterions:
Functional Group Impact on Reactivity
- Nitro Group: The nitro group at C4 in Potassium 4-nitro-2-sulfonatobenzoate enhances electrophilicity, making it suitable for nucleophilic aromatic substitution (e.g., reduction to amines). This contrasts with non-nitro analogs like Potassium 4-sulfobenzoate, which lack this reactivity .
- Sulfonate Position : The sulfonate group at C2 (vs. C4 in Potassium 4-sulfobenzoate) influences regioselectivity in coupling reactions. For example, C2 sulfonates may sterically hinder ortho-substitution .
Solubility and Bioavailability
- Potassium 4-nitro-2-sulfonatobenzoate’s solubility (up to 100 mg/mL) exceeds that of methylsulfonyl analogs (e.g., 5-(Methylsulfonyl)-2-nitrobenzoic acid), which are less polar .
- Its low skin permeability and P-glycoprotein substrate status limit bioavailability, whereas non-sulfonated derivatives (e.g., 4-Aminobenzoic acid potassium salt) may exhibit better membrane penetration .
Discrepancies and Limitations
- Molecular Weight Variations : Discrepancies in reported molecular weights (e.g., 285.27 vs. 286.28) may arise from hydration states or measurement errors .
- CAS Overlap Confusion: The CAS 5344-48-9 is erroneously linked to 4-(Methylsulfonyl)-2-nitrophenol in one source, highlighting the need for cross-referencing .
Q & A
Q. What are the established synthetic routes for Potassium 4-nitro-2-sulfonatobenzoate, and how can reaction conditions be optimized for higher yields?
Potassium 4-nitro-2-sulfonatobenzoate (CAS: 5344-48-9) is typically synthesized via sulfonation of 4-nitrobenzoic acid followed by neutralization with potassium hydroxide. Key steps include:
- Sulfonation : Reacting 4-nitrobenzoic acid with concentrated sulfuric acid at 80–100°C for 6–8 hours.
- Neutralization : Adding KOH to the sulfonated intermediate to form the potassium salt.
Optimization involves controlling temperature (±2°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to sulfonating agent). Impurities like unreacted starting materials can be minimized via recrystallization in ethanol-water mixtures .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing purity and structural confirmation?
- FT-IR : Confirm sulfonate (S=O stretching at 1170–1120 cm⁻¹) and nitro groups (asymmetric stretching at 1520 cm⁻¹) .
- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 minutes under isocratic conditions (70:30 water:acetonitrile, 0.1% TFA).
- Elemental Analysis : Theoretical composition (C7H4KNO7S): C 29.47%, H 1.41%, N 4.91%; deviations >0.3% indicate impurities .
Q. What are the stability profiles and recommended storage conditions for this compound?
Potassium 4-nitro-2-sulfonatobenzoate is hygroscopic and degrades under prolonged UV exposure. Storage recommendations:
- Temperature : 2–8°C in airtight containers.
- Solubility : Stable in aqueous buffers (pH 6–8) for ≤48 hours. Avoid dimethyl sulfoxide (DMSO) due to esterification risks .
Advanced Research Questions
Q. How does the nitro-sulfonate moiety influence its reactivity as a catalyst or intermediate in multi-step organic syntheses?
The electron-withdrawing nitro and sulfonate groups enhance electrophilic aromatic substitution (EAS) reactivity. Applications include:
- Suzuki Coupling : Acts as a directing group for palladium-catalyzed cross-couplings.
- Peptide Modification : Sulfonate esters facilitate selective amide bond formation under mild conditions.
Contradictions arise in solvent-dependent reactivity: polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while non-polar solvents stabilize intermediates .
Q. What mechanistic insights explain its interactions with biological macromolecules in biochemical assays?
- Protein Binding : The sulfonate group interacts with lysine residues via electrostatic interactions, altering protein conformation (observed in tryptophan fluorescence quenching assays).
- Enzyme Inhibition : Competes with coenzyme A in acetyltransferase assays (IC50 ≈ 12 µM). Discrepancies in inhibition efficacy across studies may stem from buffer ionic strength variations .
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR chemical shifts) across studies?
- Deuterated Solvent Effects : Chemical shifts in D2O vs. DMSO-d6 vary due to hydrogen bonding. For example, the aromatic proton shift ranges from δ 8.1–8.3 ppm in D2O but upfield to δ 7.9 ppm in DMSO-d6.
- Paramagnetic Impurities : Trace metal ions (e.g., Fe³⁺) from synthesis can broaden peaks. Chelating resins or EDTA washes improve resolution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
